molecular formula C12H18N2 B1431822 3-[2-(Piperidin-4-yl)ethyl]pyridine CAS No. 1256824-21-1

3-[2-(Piperidin-4-yl)ethyl]pyridine

Cat. No.: B1431822
CAS No.: 1256824-21-1
M. Wt: 190.28 g/mol
InChI Key: ZBGGTPZQCAWJHO-UHFFFAOYSA-N
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Description

3-[2-(Piperidin-4-yl)ethyl]pyridine is a heterocyclic compound that features both a piperidine and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the piperidine and pyridine moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Piperidin-4-yl)ethyl]pyridine typically involves the alkylation of pyridine with a piperidine derivative. One common method is the reaction of 4-piperidone with 2-bromoethylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, catalysts may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Piperidin-4-yl)ethyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, resulting in a fully saturated compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives.

Scientific Research Applications

3-[2-(Piperidin-4-yl)ethyl]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(Piperidin-4-yl)ethyl]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring can interact with various biological targets, while the pyridine ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler compound with a single piperidine ring.

    Pyridine: A simpler compound with a single pyridine ring.

    4-(2-Pyridyl)piperidine: A compound with a similar structure but different substitution pattern.

Uniqueness

3-[2-(Piperidin-4-yl)ethyl]pyridine is unique due to the presence of both piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to simpler compounds like piperidine or pyridine.

Properties

IUPAC Name

3-(2-piperidin-4-ylethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-12(10-14-7-1)4-3-11-5-8-13-9-6-11/h1-2,7,10-11,13H,3-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGGTPZQCAWJHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601288724
Record name Pyridine, 3-[2-(4-piperidinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256824-21-1
Record name Pyridine, 3-[2-(4-piperidinyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256824-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-[2-(4-piperidinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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